2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C21H14Cl2N4O3S. This compound is known for its complex structure, which includes a quinoxaline moiety, a sulfamoyl group, and a dichlorobenzamide core. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group. Finally, the dichlorobenzamide core is attached through an amide bond formation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The sulfamoyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The dichlorobenzamide core contributes to its stability and reactivity .
Comparison with Similar Compounds
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as:
- 2,4-dichloro-N-(4-phenoxyphenyl)benzamide
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3S/c22-13-5-10-16(17(23)11-13)21(28)25-14-6-8-15(9-7-14)31(29,30)27-20-12-24-18-3-1-2-4-19(18)26-20/h1-12H,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNIFWYQXIESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361123 | |
Record name | 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424815-12-3 | |
Record name | 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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